molecular formula C19H14ClFN2O5 B3709296 (5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B3709296
M. Wt: 404.8 g/mol
InChI Key: GQNZWDQABCHGNO-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a diazinane ring substituted with a chlorinated and methoxylated phenyl group, as well as a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions One common approach is the condensation of 3-chloro-4,5-dimethoxybenzaldehyde with 2-fluorophenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the diazinane ring structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield corresponding alcohols or amines.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.

Major Products

The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, altering their function and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione
  • (5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-bromophenyl)-1,3-diazinane-2,4,6-trione
  • (5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-iodophenyl)-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of (5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and chlorine atoms, along with methoxy groups, enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O5/c1-27-15-9-10(8-12(20)16(15)28-2)7-11-17(24)22-19(26)23(18(11)25)14-6-4-3-5-13(14)21/h3-9H,1-2H3,(H,22,24,26)/b11-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNZWDQABCHGNO-XFFZJAGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

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